2,5-Dihydroxybenzoic acid butylamine salt
Overview
Description
2,5-Dihydroxybenzoic acid butylamine salt is a chemical compound with the molecular formula C11H17NO4. It is a salt formed from 2,5-dihydroxybenzoic acid and butylamine. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine. It is often used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) due to its ability to ionize biomolecules effectively .
Mechanism of Action
Target of Action
It is known to be used as a matrix for matrix-assisted laser desorption/ionization time-of-flight (maldi-tof) mass spectrometry .
Mode of Action
2,5-Dihydroxybenzoic acid butylamine salt is often used as a matrix for MALDI-TOF mass spectrometry, particularly for the analysis of oligosaccharides, lipids, and polar synthetic polymers . In this context, the compound helps in the ionization of the sample without causing fragmentation or decay .
Biochemical Pathways
It is known to play a role in the process of maldi-tof mass spectrometry, aiding in the ionization of complex molecules .
Pharmacokinetics
It is known that the compound is solid at room temperature and should be stored under an inert atmosphere .
Result of Action
The result of the action of this compound is the successful ionization of complex molecules in the MALDI-TOF mass spectrometry process, allowing for their analysis .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions. It is recommended to store the compound under an inert atmosphere at room temperature . The compound is also known to be hygroscopic , indicating that moisture in the environment could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydroxybenzoic acid butylamine salt typically involves the reaction of 2,5-dihydroxybenzoic acid with butylamine. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Often an organic solvent like ethanol or methanol
Reaction Time: Several hours to ensure complete reaction
The product is then purified through recrystallization or other purification techniques to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Reactant Preparation: Ensuring high purity of 2,5-dihydroxybenzoic acid and butylamine.
Reaction: Conducting the reaction in large reactors under controlled conditions.
Purification: Using industrial-scale purification methods such as crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxybenzoic acid butylamine salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides (R-X) in the presence of a base.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers or esters
Scientific Research Applications
2,5-Dihydroxybenzoic acid butylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a matrix in MALDI-MS for the ionization of biomolecules.
Biology: Employed in the analysis of proteins, peptides, and other biomolecules.
Medicine: Utilized in the study of drug interactions and metabolic pathways.
Industry: Applied in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dihydroxybenzoic acid:
Butylamine: The amine component, used in various chemical syntheses.
Other Hydroxybenzoic Acids: Compounds like salicylic acid, p-hydroxybenzoic acid, and protocatechuic acid.
Uniqueness
2,5-Dihydroxybenzoic acid butylamine salt is unique due to its combined properties of 2,5-dihydroxybenzoic acid and butylamine. This combination enhances its solubility and effectiveness as a matrix in MALDI-MS, making it a valuable tool in analytical chemistry .
Properties
IUPAC Name |
butan-1-amine;2,5-dihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4.C4H11N/c8-4-1-2-6(9)5(3-4)7(10)11;1-2-3-4-5/h1-3,8-9H,(H,10,11);2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLUKKYDTRVMHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.C1=CC(=C(C=C1O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741386 | |
Record name | 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666174-80-7 | |
Record name | 2,5-Dihydroxybenzoic acid--butan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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